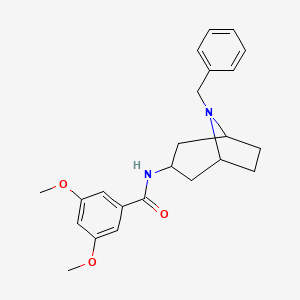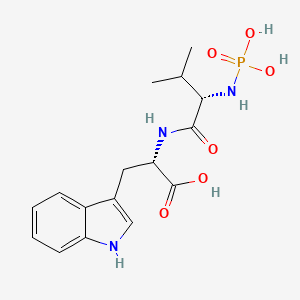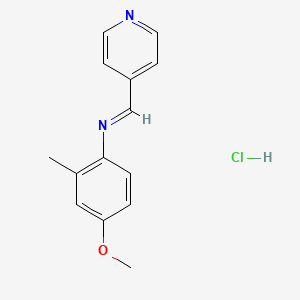
exo-3,5-Dimethoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
exo-3,5-Dimethoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide: is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This compound’s unique structure, featuring a bicyclic azabicyclo octane ring, suggests potential pharmacological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of exo-3,5-Dimethoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide typically involves multiple steps:
Formation of the Azabicyclo Octane Ring: This step may involve cyclization reactions using appropriate starting materials and catalysts.
Introduction of the Phenylmethyl Group: This can be achieved through alkylation reactions.
Attachment of the Benzamide Moiety: This step involves the reaction of the intermediate with 3,5-dimethoxybenzoic acid or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:
Use of High-Pressure Reactors: To facilitate difficult cyclization reactions.
Purification Techniques: Such as recrystallization, chromatography, and distillation to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
exo-3,5-Dimethoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide: can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: May yield alcohols or amines.
Substitution: May yield halogenated derivatives or substituted benzamides.
Wissenschaftliche Forschungsanwendungen
exo-3,5-Dimethoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the synthesis of specialty chemicals and pharmaceuticals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethoxybenzamide: Lacks the azabicyclo octane ring.
N-(Phenylmethyl)benzamide: Lacks the dimethoxy groups and azabicyclo octane ring.
8-Azabicyclo(3.2.1)octane Derivatives: Similar bicyclic structure but different functional groups.
Uniqueness
exo-3,5-Dimethoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide: is unique due to the combination of the azabicyclo octane ring with the dimethoxybenzamide moiety, which may confer distinct pharmacological properties.
Eigenschaften
| 76352-22-2 | |
Molekularformel |
C23H28N2O3 |
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C23H28N2O3/c1-27-21-10-17(11-22(14-21)28-2)23(26)24-18-12-19-8-9-20(13-18)25(19)15-16-6-4-3-5-7-16/h3-7,10-11,14,18-20H,8-9,12-13,15H2,1-2H3,(H,24,26) |
InChI-Schlüssel |
YGGDPTCULZSGLU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1)C(=O)NC2CC3CCC(C2)N3CC4=CC=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(Propan-2-yl)-2-[(trifluoromethanesulfonyl)amino]benzamide](/img/structure/B14432695.png)




![3-Methyl-2-(4-methylphenyl)-3H-naphtho[1,2-D]imidazole](/img/structure/B14432715.png)



